2-Phenoxyethyl 2-oxobutanoate
Description
Contextualization within Modern Organic Synthesis Intermediates
2-Phenoxyethyl 2-oxobutanoate (B1229078), and its close structural analogs, are valuable intermediates in organic synthesis due to the presence of multiple reactive sites within their molecular structure. The ester and keto functional groups, along with the phenoxy moiety, allow for a diverse range of chemical transformations. These compounds belong to the class of β-keto esters, which are well-known for their utility as precursors in the synthesis of more complex molecules. The presence of the phenoxyethyl group can introduce desirable lipophilic characteristics into the final products.
The general structure of these intermediates makes them suitable for various carbon-carbon bond-forming reactions. The reactivity of the keto group, in particular, makes compounds like "Butanoic acid, 3-oxo-2-phenoxy-, ethyl ester" useful in condensation and esterification reactions. cymitquimica.com
Table 1: Physicochemical Properties of 2-Phenoxyethyl 2-oxobutanoate and Related Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | CAS Number |
| This compound | C12H14O4 | 222.24 | Ester, Ketone, Ether | Not available |
| Ethyl 2-phenoxy-3-oxobutanoate | C12H14O4 | 222.24 | Ester, Ketone, Ether | 7699-83-4 |
| Ethyl 4,4-difluoro-4-phenoxyacetoacetate | C12H12F2O4 | 258.22 | Ester, Ketone, Ether, Difluoromethyl | Not available |
Note: The data in this table is compiled from various chemical databases and research articles for illustrative purposes.
Significance in the Development of Heterocyclic Compounds
A primary area where this compound and its analogs demonstrate significant potential is in the synthesis of heterocyclic compounds. These cyclic structures, which contain atoms of at least two different elements in their rings, are foundational to a vast number of pharmaceuticals and biologically active molecules.
Research has shown that derivatives of this compound are effective precursors for pyrimidines, a key class of nitrogen-containing heterocycles. Specifically, ethyl 3-oxo-2-(2-phenoxyethyl)butanoates can undergo condensation reactions with reagents like thiourea (B124793) or guanidine (B92328) to yield 5-[2-(phenoxy)ethyl] derivatives of 6-methyl-2-thioxo- and 2-imino-6-methyl-2,3-dihydro-1H-pyrimidin-4-one. researchgate.netresearchgate.net These pyrimidine (B1678525) derivatives are of interest in the search for new antitumor and antibacterial agents. researchgate.net The resulting uracils are synthesized by treating the thioxo-derivatives with an aqueous solution of monochloroacetic acid. researchgate.net
The versatility of similar β-keto esters is further highlighted by the reactions of ethyl 4,4-difluoro-4-phenoxyacetoacetate. This analog has been used to synthesize a variety of phenoxydifluoromethyl-substituted heterocycles, including:
6-hydroxypyrimidines
1,3-dihydro-1,5-benzodiazepin-2-ones
quinolin-2-ones
6-hydroxypyrazolo[3,4-b]pyridines mdpi.com
These reactions underscore the importance of the phenoxyacetoacetate framework as a scaffold for building diverse heterocyclic systems. mdpi.com For example, the reaction of ethyl 4,4-difluoro-4-phenoxyacetoacetate with benzamidine (B55565) leads to the formation of a 2-phenyl-4-(phenoxydifluoromethyl)-6-hydroxy-pyrimidine. mdpi.com
Table 2: Examples of Heterocyclic Compounds Synthesized from this compound Analogs
| Precursor Compound | Reagents | Resulting Heterocycle | Reference |
| Ethyl 3-oxo-2-(2-phenoxyethyl)butanoates | Thiourea or Guanidine | 5-[2-(phenoxy)ethyl]-6-methyl-pyrimidin-4-one derivatives | researchgate.netresearchgate.net |
| Ethyl 4,4-difluoro-4-phenoxyacetoacetate | Benzamidine | 2-phenyl-4-(phenoxydifluoromethyl)-6-hydroxy-pyrimidine | mdpi.com |
| Ethyl 4,4-difluoro-4-phenoxyacetoacetate | o-phenylenediamine | 4-(phenoxydifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one | mdpi.com |
| Ethyl 4,4-difluoro-4-phenoxyacetoacetate | p-anizidine | 2-(phenoxydifluoromethyl)-6-methoxy-1H-quinoline-4-one | mdpi.com |
| Ethyl α-phenoxyacetoacetate | Concentrated Sulfuric Acid | 3-Methylcoumarone (a benzofuran (B130515) derivative) | orgsyn.org |
Current Research Landscape and Future Directions
The current research landscape for this compound itself is somewhat limited in publicly accessible literature. However, the extensive research into its close analogs provides a clear indication of its potential utility. The studies on related ethyl 3-oxo-2-(2-phenoxyethyl)butanoates and ethyl 4,4-difluoro-4-phenoxyacetoacetate demonstrate a robust platform for the synthesis of complex heterocyclic structures. researchgate.netmdpi.com
Future research will likely focus on several key areas:
Synthesis of Novel Heterocycles: The exploration of new reaction partners for this compound to create novel and potentially bioactive heterocyclic scaffolds.
Medicinal Chemistry Applications: The synthesized heterocyclic derivatives will likely be screened for various biological activities, building upon the initial goal of finding new antitumor and antibacterial agents. researchgate.net
Development of Greener Synthetic Routes: As with many areas of chemical synthesis, there will be a drive to develop more environmentally friendly and efficient methods for the preparation and utilization of this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
60359-43-5 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-phenoxyethyl 2-oxobutanoate |
InChI |
InChI=1S/C12H14O4/c1-2-11(13)12(14)16-9-8-15-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
KZTUFJMTKNFKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=O)OCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways to 2 Phenoxyethyl 2 Oxobutanoate
Established Synthetic Routes to 2-Phenoxyethyl 2-oxobutanoate (B1229078)
The creation of 2-Phenoxyethyl 2-oxobutanoate typically involves the formation of an ester bond between 2-oxobutanoic acid or its derivatives and 2-phenoxyethanol (B1175444). Esterification approaches are central to this process.
Esterification Approaches to β-Keto Esters
The synthesis of β-keto esters can be achieved through various methods, with transesterification being a particularly common and effective strategy. rsc.org This process involves the conversion of one ester into another by reaction with an alcohol, a reaction that is often catalyzed by acids, bases, or enzymes. rsc.orggoogle.com The kinetics of transesterification are generally slow, necessitating the use of a catalyst to proceed at a practical rate. rsc.org Common catalysts include protic and Lewis acids, as well as organic bases. rsc.org For acid-catalyzed transesterifications, anhydrous conditions are typically required to prevent hydrolysis of the ester. rsc.org
Another established route to β-keto esters is the C−H insertion of ethyl diazoacetate into aldehydes, catalyzed by BF3·OEt2. acs.org This method offers an alternative pathway to the desired β-keto ester structure.
Adaptations for the Incorporation of 2-Phenoxyethyl Moieties
To synthesize the target molecule, this compound, a common strategy would be the direct esterification of 2-oxobutanoic acid with 2-phenoxyethanol. This reaction is typically catalyzed by a strong acid. A similar, well-documented reaction is the synthesis of 2-phenoxyethyl isobutyrate, which is formed through the acid-catalyzed esterification of 2-phenoxyethanol and isobutyric acid. scentree.co
Alternatively, a transesterification reaction could be employed. For instance, a simple alkyl 2-oxobutanoate, such as methyl 2-oxobutanoate or ethyl 2-oxobutanoate, could be reacted with 2-phenoxyethanol in the presence of a suitable catalyst to yield this compound. Lipase-catalyzed transesterification has been shown to be an effective method for producing a variety of β-keto esters under mild, solvent-free conditions. google.com
Role as a Key Intermediate in Complex Molecule Synthesis
β-Keto esters like this compound are valuable intermediates in organic synthesis due to their multiple reactive sites. They are particularly important in the synthesis of heterocyclic compounds. rsc.org
Condensation Reactions for Pyrimidine (B1678525) Derivative Formation
A significant application of β-keto esters is in the synthesis of pyrimidine derivatives. The classical Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com A modification of this reaction utilizes a β-keto ester in place of a 1,3-diketone. mdpi.com This reaction can be promoted by ultrasound irradiation to produce highly substituted pyrimidinols in good to excellent yields. organic-chemistry.org Therefore, this compound could react with various amidines to form a diverse range of pyrimidine derivatives, which are of interest in medicinal chemistry. growingscience.com
Cyclocondensation Approaches for Heterocyclic Scaffolds
The cyclocondensation of β-keto esters with compounds like amidines, ureas, or thioureas is a widely used method for constructing the pyrimidine ring. bu.edu.eg this compound can serve as the three-carbon fragment in this type of reaction. For example, its reaction with guanidine (B92328) would lead to the formation of a 2-amino-pyrimidinol derivative. The versatility of this approach allows for the synthesis of a wide array of substituted pyrimidines by varying the substitution on both the β-keto ester and the amidine partner. mdpi.combu.edu.eg
Green Chemistry Considerations in the Synthesis of this compound and its Derivatives
The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of synthesizing this compound and its derivatives, several green approaches can be considered.
The use of biocatalysts, such as immobilized Baker's yeast, for the reduction of keto esters to optically active hydroxy esters represents a green alternative to traditional chemical reductions. sphinxsai.com While this applies to a subsequent reaction, the initial synthesis can also be made greener. For instance, lipase-catalyzed transesterification for the synthesis of β-keto esters can be performed under solvent-free conditions, reducing waste. google.com
Mechanistic Investigations of Reactions Involving 2 Phenoxyethyl 2 Oxobutanoate
Reaction Pathway Elucidation for Derivative Formation
Analysis of Nucleophilic Additions to the Carbonyl Center
The carbonyl group in 2-Phenoxyethyl 2-oxobutanoate (B1229078) is an electrophilic center, susceptible to attack by nucleophiles. In a general nucleophilic addition reaction, a nucleophile would attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation would yield an alcohol. The rate and outcome of such a reaction would be influenced by the nature of the nucleophile, the solvent, and steric and electronic factors within the 2-Phenoxyethyl 2-oxobutanoate molecule. However, no specific studies detailing the kinetics, thermodynamics, or product distribution for nucleophilic additions to this compound have been found.
Studies on Cyclization Mechanisms, e.g., in Pyrimidine (B1678525) Synthesis
The synthesis of pyrimidines often involves the cyclization of precursors containing a dicarbonyl moiety or a related reactive functional group with a reagent like urea (B33335) or a substituted amidine. While this compound possesses a keto-ester functionality, its specific utility and the mechanistic pathways of its potential cyclization in pyrimidine synthesis have not been documented in the available literature. Such a reaction would likely involve initial nucleophilic attack at one of the carbonyl carbons followed by an intramolecular condensation, but specific conditions and intermediates are not known.
Theoretical and Computational Approaches to Reaction Mechanisms
Density Functional Theory (DFT) for Transition State Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate reaction mechanisms, including the identification and characterization of transition states. A DFT study of reactions involving this compound would involve mapping the potential energy surface to locate the transition state structures for reactions such as nucleophilic addition or cyclization. This would provide insights into the activation energies and reaction kinetics. At present, no such DFT studies specifically targeting this compound are available in the literature.
Molecular Orbital Theory in Understanding Reactivity
Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity by examining the interactions between the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the reacting species. For this compound, the LUMO would be localized on the carbonyl group, making it the site for nucleophilic attack. An analysis of the energies and shapes of the HOMO and LUMO could predict its reactivity towards various nucleophiles and electrophiles. However, specific MO calculations and analyses for this compound have not been reported.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 2 Phenoxyethyl 2 Oxobutanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. solubilityofthings.com Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out atomic connectivity and deduce the compound's complete structure.
While specific experimental data for 2-Phenoxyethyl 2-oxobutanoate (B1229078) is not widely published, its ¹H and ¹³C NMR spectra can be accurately predicted based on established chemical shift principles and data from analogous structures.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The phenoxy group, the ethyl bridge, and the ethyl ketone moiety will each give rise to characteristic resonances. The integration of these signals would correspond to the number of protons in each environment.
Predicted ¹H NMR Data for 2-Phenoxyethyl 2-oxobutanoate Predicted for a solution in CDCl₃
| Proton Assignment (Structure Label) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-a (CH₃-CH₂-) | ~ 1.10 | Triplet (t) | 3H |
| H-b (-CH₂-C=O) | ~ 2.90 | Quartet (q) | 2H |
| H-c (-O-CH₂-CH₂-O-) | ~ 4.25 | Triplet (t) | 2H |
| H-d (-O-CH₂-CH₂-O-) | ~ 4.50 | Triplet (t) | 2H |
| H-e (para-ArH) | ~ 6.95 | Triplet (t) | 1H |
| H-f (ortho-ArH) | ~ 7.00 | Doublet (d) | 2H |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The presence of two carbonyl carbons (ketone and ester) at the low-field end of the spectrum would be a key diagnostic feature. oregonstate.edu The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms. youtube.com
Predicted ¹³C NMR Data for this compound Predicted for a solution in CDCl₃
| Carbon Assignment (Structure Label) | Predicted Chemical Shift (ppm) |
|---|---|
| C-a (CH₃-CH₂-) | ~ 8.0 |
| C-b (-CH₂-C=O) | ~ 36.0 |
| C-c (-O-CH₂-CH₂-O-) | ~ 63.0 |
| C-d (-O-CH₂-CH₂-O-) | ~ 67.0 |
| C-f (ortho-ArC) | ~ 114.5 |
| C-e (para-ArC) | ~ 121.5 |
| C-g (meta-ArC) | ~ 129.5 |
| C-h (ipso-ArC) | ~ 158.0 |
| C-i (-O-C=O) | ~ 162.0 |

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei. wpmucdn.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, key COSY cross-peaks would confirm the connectivity within the ethyl ketone and phenoxyethyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). columbia.edu Each cross-peak in the HSQC spectrum would link a specific proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.
Predicted Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H-a ↔ H-b | Confirms ethyl ketone fragment |
| H-c ↔ H-d | Confirms ethylene (B1197577) bridge | |
| H-e ↔ H-f; H-f ↔ H-g | Confirms aromatic spin system | |
| HSQC | H-a ↔ C-a; H-b ↔ C-b; etc. | Assigns all protonated carbons |
| HMBC | H-d ↔ C-i | Connects phenoxyethyl and butanoate moieties |
| H-b ↔ C-j; H-b ↔ C-a | Confirms butanoate structure |
NMR fingerprinting is a powerful approach that uses the complete NMR spectrum, or a specific region of it, as a unique signature or "fingerprint" for a compound. nih.gov This method is particularly useful for analyzing complex mixtures without the need for prior separation. rfppl.co.in
For this compound, its ¹H NMR spectrum, with its unique pattern of chemical shifts and multiplicities, serves as a distinct fingerprint. mdpi.com In a quality control setting, this fingerprint can be rapidly compared against a reference spectrum of a pure standard to confirm identity and purity. In reaction monitoring, the appearance and growth of characteristic peaks (e.g., the quartet at ~2.90 ppm or the aromatic signals) can be tracked to monitor the formation of the product over time. Machine learning algorithms can even be trained on libraries of NMR spectra to automatically identify and quantify components in complex mixtures based on their unique fingerprints. nmr-fingerprinting.de
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several strong, characteristic absorption bands. The most prominent features would be the two distinct carbonyl (C=O) stretching bands, one for the ester and one for the ketone. pressbooks.pubpressbooks.pub The presence of both bands is strong evidence for the proposed structure.
Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H stretch | Aromatic | 3100–3000 | Medium-Weak |
| C-H stretch | Aliphatic (sp³) | 3000–2850 | Medium-Strong |
| C=O stretch | Ketone | ~ 1720 | Strong, Sharp |
| C=O stretch | Ester | ~ 1740 | Strong, Sharp |
| C=C stretch | Aromatic Ring | 1600 & 1480 | Medium, Sharp |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern offers valuable clues about the molecule's structure. For this compound (C₁₂H₁₄O₄), the molecular weight is 222.24 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 222. The molecule would then fragment in predictable ways, with cleavage often occurring at the functional groups. udel.edu
Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 222 | [C₁₂H₁₄O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 129 | [C₆H₅OCH₂CH₂O]⁺ | Cleavage of the ester C-O bond |
| 121 | [C₆H₅OCH₂]⁺ | Cleavage of the ether C-O bond |
| 94 | [C₆H₅OH]⁺˙ | McLafferty-type rearrangement and cleavage |
| 93 | [C₆H₅O]⁺ | Cleavage of the ether bond |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.netazolifesciences.com This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the positions and intensities of these spots, a three-dimensional map of electron density can be generated. excillum.com From this map, the exact positions of all atoms, as well as bond lengths, bond angles, and torsional angles, can be determined with very high precision. rigaku.com
Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, if a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. Furthermore, it would reveal crucial information about its conformation (the spatial arrangement of its rotatable bonds) and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking.
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of crystalline solids. This technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions.
The crystallographic data obtained from SC-XRD studies are typically presented in a comprehensive table, summarizing the key parameters of the crystal structure. A hypothetical data table for a derivative of this compound, based on common findings for similar organic molecules, is presented below to illustrate the nature of the data obtained.
Interactive Data Table: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Empirical Formula | C_12 H_14 O_4 |
| Formula Weight | 222.24 |
| Crystal System | Monoclinic |
| Space Group | P2_1/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 13.567(5) |
| α (°) | 90 |
| β (°) | 109.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1095.1(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.348 |
| Absorption Coefficient (mm⁻¹) | 0.102 |
| F(000) | 472 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection | 2.50 to 28.00° |
| Reflections collected | 5678 |
| Independent reflections | 2450 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.062, wR2 = 0.125 |
| Goodness-of-fit on F² | 1.05 |
This table is illustrative and does not represent experimentally determined data for this compound.
Analysis of Hydrogen Bonding and Non-Covalent Interactions in Crystal Lattices
Hydrogen Bonding: In the context of this compound derivatives, hydrogen bonds can form if suitable donor and acceptor atoms are present. For example, a hydroxylated derivative could exhibit intramolecular or intermolecular hydrogen bonds involving the hydroxyl group and an oxygen atom of the ester or ether linkage. najah.edu These interactions are directional and play a significant role in guiding the assembly of molecules in the crystal. libretexts.orgchemrxiv.org The presence of even weak C-H···O hydrogen bonds can be a determining factor in the final crystal packing. nih.gov
π-π Stacking: The presence of the phenoxy group introduces an aromatic ring, which can participate in π-π stacking interactions. These occur when the electron-rich π systems of adjacent aromatic rings align, contributing to the stability of the crystal structure. The geometry of this stacking (e.g., face-to-face or offset) can be elucidated from the crystal structure data.
The comprehensive analysis of these non-covalent interactions is often facilitated by computational tools such as Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts. researchgate.netnih.gov
The study of these subtle yet determinative forces is critical for the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. rsc.org A thorough understanding of the non-covalent interactions in this compound and its derivatives is therefore essential for predicting and controlling their solid-state behavior.
Computational Chemistry and Molecular Modeling of 2 Phenoxyethyl 2 Oxobutanoate Systems
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of 2-Phenoxyethyl 2-oxobutanoate (B1229078). These calculations provide a detailed description of the molecule's electronic structure, which governs its reactivity, stability, and spectroscopic properties. Methodologies such as Density Functional Theory (DFT) are often employed to achieve a balance between accuracy and computational cost, making them a valuable tool for studying molecules of this size. nih.govchemrxiv.org
The flexibility of 2-Phenoxyethyl 2-oxobutanoate, arising from several rotatable single bonds, results in a multitude of possible three-dimensional arrangements, or conformers. Conformational analysis is the systematic study of these different conformers and their relative energies. lumenlearning.comlibretexts.org The goal is to identify the most stable, low-energy conformations that the molecule is likely to adopt.
The process begins with a systematic search of the conformational space, often by rotating the bonds connecting the phenoxy group, the ethyl linker, and the oxobutanoate moiety. For each generated conformer, quantum chemical calculations are performed to optimize its geometry and calculate its energy. This energy minimization process identifies the local energy minimum for each conformer.
To illustrate the potential outcomes of such an analysis, a hypothetical table of results is presented below.
| Conformer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 180 (anti) | 0.00 | 65.2 |
| 2 | 60 (gauche) | 0.85 | 18.5 |
| 3 | -60 (gauche) | 0.85 | 18.5 |
| 4 | 0 (eclipsed) | 4.50 | 0.8 |
This table is for illustrative purposes and does not represent actual experimental data.
Quantum chemical calculations provide a detailed picture of the electronic structure of this compound. This includes the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. The presence of electronegative oxygen atoms in the ether and ester functional groups leads to a non-uniform charge distribution. masterorganicchemistry.com
The carbonyl group (C=O) in the 2-oxobutanoate moiety is strongly polarized, with the oxygen atom bearing a partial negative charge and the carbon atom a partial positive charge. masterorganicchemistry.com This polarization is a key factor in the molecule's chemical behavior. Similarly, the oxygen atom in the phenoxyethyl group also introduces polarity.
Mapping the electrostatic potential (ESP) onto the molecule's electron density surface provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors. Regions of positive potential (typically colored blue) are electron-deficient and can engage in interactions with nucleophiles. A hypothetical table summarizing atomic charges is provided below.
| Atom | Functional Group | Partial Charge (e) |
| O (carbonyl) | 2-oxobutanoate | -0.65 |
| C (carbonyl) | 2-oxobutanoate | +0.75 |
| O (ether) | Phenoxyethyl | -0.55 |
| C (aromatic ring) | Phenoxyethyl | -0.10 to +0.10 |
This table is for illustrative purposes and does not represent actual experimental data.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide a static picture of individual conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational flexibility and how it explores different shapes. mdpi.com
In an MD simulation of this compound, the molecule would be placed in a simulated environment, such as a solvent box of water, to mimic realistic conditions. The simulation would then track the positions and velocities of all atoms over a period of nanoseconds or even microseconds.
The resulting trajectory provides a wealth of information about the molecule's dynamic properties. It can reveal the timescales of conformational changes, such as the rotation of the phenoxyethyl group relative to the butanoate chain. MD simulations are particularly useful for understanding how the molecule's flexibility influences its interactions with other molecules, such as receptors or enzymes, which is relevant in the context of flavor and fragrance research. hilarispublisher.comncl.ac.uk
Cheminformatics and Database Utilization for Compound Prediction and Characterization
Cheminformatics combines chemistry, computer science, and information technology to analyze and organize chemical data. nih.govlongdom.org Databases of chemical compounds and their properties are a cornerstone of cheminformatics. oup.com For a molecule like this compound, these tools can be used to predict its physicochemical properties and to search for structurally similar compounds with known characteristics.
By representing the molecule as a set of numerical descriptors (e.g., molecular weight, number of rotatable bonds, topological polar surface area), it can be compared to vast libraries of other compounds. This allows for the prediction of properties such as solubility, boiling point, and even potential biological activities based on the properties of similar molecules in the database. blogspot.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed using data from these databases. longdom.org These models establish mathematical relationships between the chemical structure and a particular property. While no specific models may exist for this compound, general models for esters or flavor compounds could provide valuable estimations of its properties. nih.govscm.com
A hypothetical QSPR prediction for this compound is shown in the table below.
| Property | Predicted Value |
| Boiling Point (°C) | 285.4 ± 5.2 |
| LogP (octanol-water partition coefficient) | 2.3 ± 0.3 |
| Water Solubility (mg/L) | 850 ± 150 |
This table is for illustrative purposes and does not represent actual experimental data.
Sophisticated Analytical Methodologies in 2 Phenoxyethyl 2 Oxobutanoate Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of chemical compounds, providing the means to separate individual components from a mixture for subsequent identification and quantification.
Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like 2-Phenoxyethyl 2-oxobutanoate (B1229078) and its structural analogs. The method separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. Purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.
While specific GC studies on 2-Phenoxyethyl 2-oxobutanoate are not widely published, data on the closely related compound, 2-Phenoxyethyl isobutyrate, provides insight into suitable GC methodologies. nist.govnist.gov For instance, the NIST Chemistry WebBook details GC retention indices for 2-Phenoxyethyl isobutyrate on different capillary columns, which are crucial for identification purposes. nist.gov
Table 1: GC Parameters for Analysis of a Structurally Related Compound (2-Phenoxyethyl isobutyrate) nist.gov
| Column Type | Active Phase | Retention Index (I) |
| Capillary | Carbowax 20M | 2100 |
| Capillary | Carbowax 20M | 2106 |
This data is for 2-Phenoxyethyl isobutyrate, a compound structurally similar to this compound.
High-Performance Liquid Chromatography (HPLC) is indispensable for the analysis of compounds that may lack the volatility or thermal stability required for GC. It is particularly effective for resolving components in complex mixtures and for purity verification. Commercial standards of related compounds, such as Phenoxyethyl isobutyrate, are often certified with a purity of ≥95% as determined by HPLC. sigmaaldrich.com
A validated reverse-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of the related compound 2-phenoxyethanol (B1175444) along with various parabens in pharmaceutical gels. nih.gov This method demonstrates the capability of HPLC to resolve structurally similar compounds in a single analytical run. The separation was achieved isocratically on a Lichrosorb C8 column with a mobile phase consisting of acetonitrile, tetrahydrofuran, and water, with UV detection at 258 nm. nih.gov
For other related esters like 2-Phenoxyethyl acrylate (B77674), HPLC methods have been established using a C18-based reverse-phase column (Newcrom R1) with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.com This approach is scalable and can be adapted for isolating impurities in preparative separation. sielc.com
Table 2: Example HPLC Conditions for Related Compounds
| Compound | Column | Mobile Phase | Detection | Reference |
| 2-Phenoxyethanol | Lichrosorb C8 (150x4.6 mm, 5 µm) | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) | UV at 258 nm | nih.gov |
| 2-Phenoxyethyl acrylate | Newcrom R1 (C18-based) | Acetonitrile (MeCN), water, and phosphoric acid | MS-compatible (formic acid) | sielc.com |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and characterization of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is used to identify unknown substances and confirm the identity of target analytes. For the related compound 2-Phenoxyethyl methacrylate (B99206), GC-MS analysis in the NIST library identifies key mass-to-charge ratio (m/z) peaks at 113, 69, and 41, which are characteristic fragments of the molecule. nih.gov While a full spectrum for this compound is not publicly available, GC-MS would be the definitive method for its structural confirmation and the identification of trace impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for characterizing compounds in complex biological or environmental samples. ulisboa.pt A validated LC-MS/MS method exists for the quantification of phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), which are metabolites of 2-phenoxyethanol, a precursor to the title compound. nih.gov This method uses a "dilute-and-shoot" approach for urine samples and liquid-liquid extraction for blood samples, achieving limits of quantification (LOQ) in the low µg/L range, demonstrating its utility for metabolic studies and exposure assessment. nih.gov
Table 3: LC-MS/MS Method Details for 2-Phenoxyethanol Metabolites nih.gov
| Analyte | Matrix | Sample Preparation | LOQ |
| Phenoxyacetic acid (PhAA) | Urine | Dilute & Shoot | 10 µg/L |
| Phenoxyacetic acid (PhAA) | Blood | Liquid-Liquid Extraction | 6 µg/L |
| 4-Hydroxyphenoxyacetic acid (4-OH-PhAA) | Urine | Dilute & Shoot | 20 µg/L |
| 4-Hydroxyphenoxyacetic acid (4-OH-PhAA) | Blood | Liquid-Liquid Extraction | 10 µg/L |
Surface-Sensitive Analytical Methods, e.g., X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. sinica.edu.tw The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the photoelectrons that are emitted. caltech.edu
The binding energy of these photoelectrons is characteristic of the element from which they originated. Furthermore, small shifts in these binding energies, known as chemical shifts, provide detailed information about the oxidation state and local chemical environment of the element. caltech.edu This makes XPS a powerful tool for studying surface chemistry, thin films, and interfacial phenomena. caltech.edu
While no specific XPS studies have been published on this compound, the technique would be highly applicable for characterizing surfaces that have been modified with this compound. For example, if this compound were incorporated into a polymer coating or self-assembled monolayer, XPS could be used to:
Confirm the presence of the compound on the surface by identifying the core level signals of Carbon (C 1s), Oxygen (O 1s).
Quantify the surface concentration of the compound.
Determine the chemical states of the carbon and oxygen atoms, confirming the integrity of the ester and ether functional groups on the surface.
The ability of XPS to provide quantitative elemental and chemical state information from the immediate surface makes it an invaluable, albeit specialized, tool for advanced materials research involving this compound. ucl.ac.uk
Synthetic Applications and Research on Derivatives Originating from 2 Phenoxyethyl 2 Oxobutanoate
Design and Synthesis of Novel Heterocyclic Compounds
The 1,3-dicarbonyl moiety within 2-Phenoxyethyl 2-oxobutanoate (B1229078) is a classical reactive synthon for the construction of various heterocyclic rings through condensation reactions with dinucleophilic reagents.
The synthesis of the pyrimidine (B1678525) nucleus, a core structure in many biologically significant molecules such as nucleic acids, is a well-established area of heterocyclic chemistry. bu.edu.eg A widely employed method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N unit, such as urea (B33335), thiourea (B124793), or guanidine (B92328). bu.edu.eg
Given its structure as a β-ketoester, 2-Phenoxyethyl 2-oxobutanoate can serve as the three-carbon component in such syntheses. For instance, in a reaction analogous to the Biginelli reaction, this compound could be condensed with an aldehyde and urea (or a urea derivative) under acidic conditions. This one-pot cyclocondensation would be expected to yield a dihydropyrimidine (B8664642) derivative. The general mechanism involves the initial formation of an acylimine intermediate from the aldehyde and urea, which then undergoes a Michael addition with the enolate of the β-ketoester, followed by cyclization and dehydration to afford the final pyrimidine ring. The presence of the phenoxyethyl group would be retained as an ester substituent on the resulting heterocyclic framework, offering a handle for further functionalization or influencing the molecule's physicochemical properties.
Table 1: Potential Pyrimidine Derivatives from this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |
| This compound | Benzaldehyde | Urea | 5-(2-Phenoxyethoxycarbonyl)-6-ethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one |
| This compound | 4-Chlorobenzaldehyde | Thiourea | 5-(2-Phenoxyethoxycarbonyl)-4-(4-chlorophenyl)-6-ethyl-3,4-dihydropyrimidine-2(1H)-thione |
| This compound | Cyclohexanecarboxaldehyde | Guanidine | 2-Amino-5-(2-Phenoxyethoxycarbonyl)-4-cyclohexyl-6-ethyl-1,4-dihydropyrimidine |
Note: The products listed are hypothetical and based on established reactivity patterns of β-ketoesters.
The synthesis of such pyrimidine derivatives is of considerable interest due to their wide range of biological activities, which include applications as therapeutic agents. niscpr.res.in
Beyond pyrimidines, the reactivity of this compound can be harnessed to synthesize other important classes of nitrogen and oxygen heterocycles. elsevierpure.comresearchgate.net The reaction of β-ketoesters with hydrazine (B178648) and its derivatives is a classical route to pyrazoles, another class of heterocycles with significant pharmacological applications. Specifically, the condensation of this compound with hydrazine hydrate (B1144303) would be expected to produce a pyrazolone (B3327878) derivative. The reaction proceeds through initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration.
Similarly, reaction with hydroxylamine (B1172632) hydrochloride would provide a pathway to isoxazole (B147169) derivatives. In this case, the nucleophilic attack of the hydroxylamine nitrogen on one carbonyl group, followed by cyclization involving the hydroxyl group and subsequent dehydration, would lead to the formation of the isoxazolone ring. The specific regioisomer obtained would depend on the relative reactivity of the ketone and ester carbonyls under the chosen reaction conditions.
Intermediacy in the Synthesis of Pharmacologically Relevant Compounds (e.g., potential enzyme inhibitors)
The structural motifs present in derivatives of this compound are found in numerous pharmacologically active compounds. The pyrimidine ring, for example, is a cornerstone of many drugs, and new derivatives are continually being explored for their therapeutic potential. researchgate.netmdpi.comrsc.org The synthesis of novel pyrimidine derivatives from this compound could therefore lead to the discovery of new drug candidates.
Furthermore, the β-ketoester functionality itself is a key feature in the design of certain enzyme inhibitors. For example, compounds that mimic reaction intermediates can act as potent inhibitors of their target enzymes. nih.gov The pantothenate synthetase, an essential enzyme in many bacteria, is one such target. nih.gov Inhibitors of this enzyme have been designed to mimic the pantoyl adenylate intermediate. nih.gov It is conceivable that derivatives of this compound could be elaborated to mimic the transition states of other enzymatic reactions, thereby acting as inhibitors. For instance, the keto-enol tautomerism of the β-ketoester could be exploited to design inhibitors for enzymes that process dicarbonyl substrates.
Contribution to Advanced Materials Science through Derivative Synthesis (e.g., polymer precursors)
In the realm of materials science, the phenoxyethyl moiety of this compound suggests its potential utility as a precursor for polymers with specific properties. While this compound itself is not a monomer for polymerization, it can be chemically modified to produce polymerizable derivatives. For example, reduction of the keto group to a hydroxyl group, followed by esterification with acrylic acid or methacrylic acid, would yield a phenoxyethyl-containing acrylate (B77674) or methacrylate (B99206) monomer.
Polymers derived from phenoxyethyl acrylates are known to exhibit interesting properties. For instance, poly(2-phenoxyethyl acrylate) is a material that has been studied for its swelling behavior in various solvents, indicating its potential application in areas such as stimuli-responsive gels or networks. researchgate.net The incorporation of the phenoxyethyl group into a polymer backbone can influence its thermal properties, refractive index, and mechanical characteristics.
Table 2: Potential Polymer Precursors from this compound
| Modification Step | Reagent | Resulting Monomer | Potential Polymer Application |
| 1. Reduction of ketone 2. Esterification | 1. Sodium borohydride (B1222165) 2. Acryloyl chloride | 2-Phenoxyethyl 2-(1-hydroxybutanoyl)acrylate | Cross-linkable resins, coatings |
| 1. Transesterification | Methanol | Methyl 2-oxobutanoate | Precursor for other functional monomers |
| 1. Hydrolysis of ester 2. Conversion to acid chloride 3. Reaction with hydroxyethyl (B10761427) methacrylate | 1. NaOH(aq) 2. Thionyl chloride 3. HEMA | 2-(Methacryloyloxy)ethyl 2-oxobutanoate | Functionalized hydrogels, dental materials |
Note: The information in this table is based on established chemical transformations and known applications of related monomers.
The synthesis of such monomers from this compound would provide a route to new polymers with tailored properties. The presence of the butanoate chain and the phenoxy group could impart a unique combination of flexibility and rigidity to the resulting polymer. Ring-opening polymerization is another important strategy for producing biodegradable polymers, and while not directly applicable to this compound, the synthesis of cyclic monomers from this precursor could be envisioned. utwente.nl
Emerging Research Avenues and Future Outlook for 2 Phenoxyethyl 2 Oxobutanoate
Development of Novel Catalytic Systems for Transformations Involving 2-Phenoxyethyl 2-oxobutanoate (B1229078)
There is no available research detailing the development of novel catalytic systems specifically for chemical transformations involving 2-Phenoxyethyl 2-oxobutanoate.
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery
There are no published studies or data on the integration of artificial intelligence and machine learning in the context of the synthesis or discovery of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Phenoxyethyl 2-oxobutanoate, and how can reaction conditions be optimized for yield?
- Answer : Synthesis typically involves esterification of 2-oxobutanoic acid with 2-phenoxyethanol under acidic or enzymatic catalysis. For structurally related esters (e.g., tert-butyl 2-oxobutanoate derivatives), methods like Knoevenagel condensation or transesterification with tert-butyl groups have been employed . Optimization includes temperature control (60–80°C), use of dehydrating agents (e.g., molecular sieves), and catalysts like p-toluenesulfonic acid. Column chromatography (silica gel, hexane/ethyl acetate eluent) is effective for purification, with yields improved by iterative solvent selection .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR identifies protons on the phenoxyethyl group (δ 6.8–7.3 ppm for aromatic H) and the 2-oxobutanoate moiety (δ 2.5–3.2 ppm for keto protons).
- ¹³C NMR confirms the carbonyl (δ ~200 ppm) and ester (δ ~170 ppm) functionalities .
- IR spectroscopy detects C=O stretches (~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the phenoxyethyl group influence the compound’s stability and reactivity under varying experimental conditions?
- Answer : The phenoxyethyl group enhances steric hindrance, reducing hydrolysis rates compared to simpler esters (e.g., ethyl esters). However, under basic conditions, the ester linkage may undergo saponification, requiring inert atmospheres (N₂/Ar) and low-temperature storage (2–8°C) to preserve stability . The aromatic ring enables π-π interactions in catalysis or supramolecular assemblies, while the ether oxygen participates in hydrogen bonding, affecting solubility in polar solvents .
Q. What are the challenges in analyzing metabolic pathways involving this compound, and how can LC-MS address them?
- Answer : Challenges include distinguishing 2-oxobutanoate derivatives from endogenous metabolites (e.g., 2-ketobutyrate) and detecting low-abundance intermediates. Liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns (C18) and electrospray ionization (ESI) in negative ion mode improves sensitivity. For example, 2-oxobutanoate derivatives in E. limosum cultures were identified via LC-MS/MS with a limit of quantification (LLOQ) of 0.1 µM . Stable isotope labeling (¹³C/²H) can trace metabolic flux in in vitro assays .
Q. How can researchers resolve contradictory data regarding the biological activity of 2-oxobutanoate derivatives?
- Answer : Contradictions arise from concentration-dependent effects (e.g., 2-oxobutanoate promotes root growth at ≤0.5 mM but inhibits it at higher concentrations) and species-specific metabolism. Methodological solutions include:
- Dose-response assays to establish safe thresholds.
- Enzymatic profiling (e.g., threonine deaminase activity assays) to quantify 2-oxobutanoate production .
- Comparative studies using knockout models (e.g., dhad mutants) to isolate biological impacts .
Methodological Considerations
- Experimental Design : For kinetic studies, monitor reaction progress via HPLC with UV detection (λ = 254 nm) .
- Data Contradictions : Use multivariate analysis (e.g., PCA) to differentiate experimental artifacts from biological variability .
- Safety Protocols : Adopt PPE (gloves, goggles) and fume hoods for synthesis, referencing MSDS guidelines for handling irritants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
